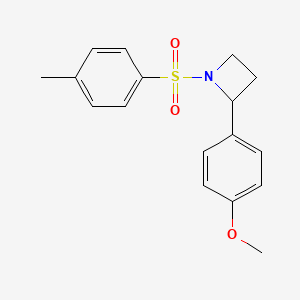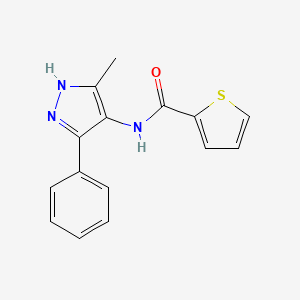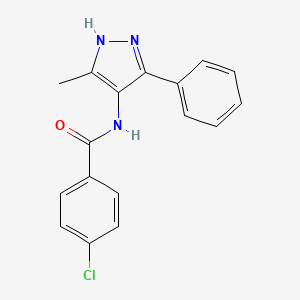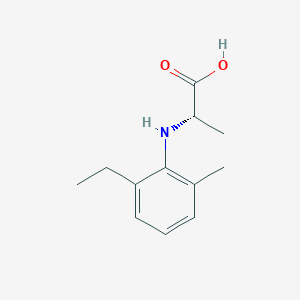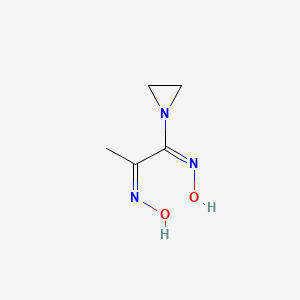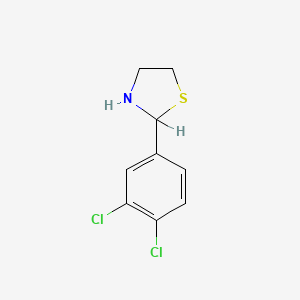
Thiazolidine, 2-(3,4-dichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 2-(3,4-dichlorophenyl)- is an organic compound characterized by the presence of a thiazolidine ring attached to a 3,4-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 2-(3,4-dichlorophenyl)- typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: Thiazolidine, 2-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
Thiazolidine, 2-(3,4-dichlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of Thiazolidine, 2-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell cycle arrest or apoptosis in cancer cells.
相似化合物的比较
- 2-(3,4-Dichlorophenyl)-1,3-thiazole
- 2-(3,4-Dichlorophenyl)-1,3-oxazolidine
- 2-(3,4-Dichlorophenyl)-1,3-imidazolidine
Comparison: Compared to these similar compounds, Thiazolidine, 2-(3,4-dichlorophenyl)- is unique due to the presence of the thiazolidine ring, which imparts distinct chemical reactivity and biological activity. The thiazolidine ring can engage in specific interactions with biological targets, making it a valuable scaffold in drug design and development.
属性
CAS 编号 |
83522-13-8 |
|---|---|
分子式 |
C9H9Cl2NS |
分子量 |
234.14 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C9H9Cl2NS/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |
InChI 键 |
NVLGCFWYNSSLFQ-UHFFFAOYSA-N |
SMILES |
C1CSC(N1)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
C1CSC(N1)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Quinolinecarboxamide, 2-phenyl-N-[1-(4-pyridinyl)ethyl]-](/img/structure/B1660723.png)
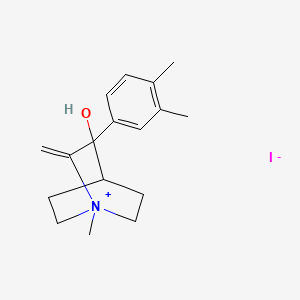
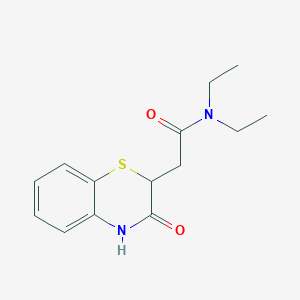
![tert-Butyl [(4-isocyanophenyl)methyl]carbamate](/img/structure/B1660721.png)
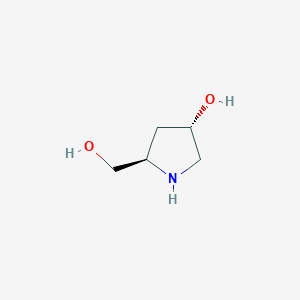
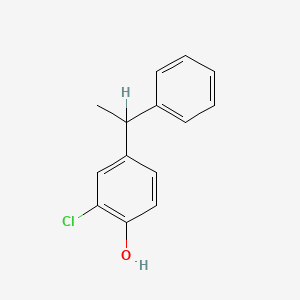
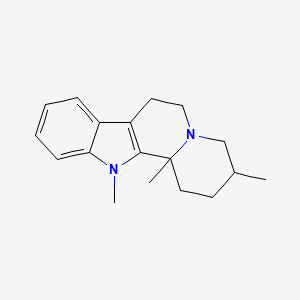
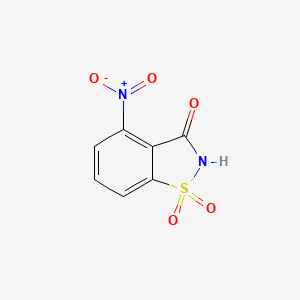
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-](/img/structure/B1660724.png)
